(5-Ethoxy-2-nitrophenyl)methanol
Description
(5-Ethoxy-2-nitrophenyl)methanol is a nitroaromatic compound characterized by a benzyl alcohol moiety substituted with a nitro group at the 2-position and an ethoxy group at the 5-position of the benzene ring. This structure confers unique physicochemical properties, such as moderate polarity due to the nitro and hydroxyl groups, and enhanced lipophilicity from the ethoxy substituent. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes, though its specific applications remain less documented compared to structurally related analogs .
Properties
CAS No. |
647843-25-2 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(5-ethoxy-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-2-14-8-3-4-9(10(12)13)7(5-8)6-11/h3-5,11H,2,6H2,1H3 |
InChI Key |
GVXPSPCAZUNPFS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])CO |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Derivatives
The synthesis of (5-Ethoxy-2-nitrophenyl)methanol typically involves the nitration of ethoxy-substituted phenols followed by reduction reactions. This compound can also be derived from various nitrophenol derivatives, allowing for a range of functionalization possibilities that enhance its utility in chemical applications.
Organic Synthesis
This compound serves as an important building block in organic synthesis. It is utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its ability to undergo various chemical transformations, including:
- Nucleophilic Substitution Reactions: Used to introduce new functional groups into the aromatic ring.
- Reduction Reactions: Can be converted into alcohols or amines, which are valuable intermediates in drug synthesis.
Medicinal Chemistry
The compound exhibits promising biological activities, making it a candidate for further development in medicinal chemistry:
- Anticancer Activity: Preliminary studies have indicated that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of pancreatic cancer cells with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Properties: Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for antibiotic development .
Biological Studies
This compound is also used in biological research to explore mechanisms of action at the cellular level:
- Mechanistic Studies: Investigations into how this compound interacts with cellular targets such as enzymes and receptors have provided insights into its potential therapeutic effects. It has been shown to influence metabolic pathways by interacting with cytochrome P450 enzymes, affecting drug metabolism and efficacy.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Cytotoxicity Against Cancer Cells:
- Antimicrobial Efficacy:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethoxy group in this compound increases lipophilicity compared to the methoxy group in 5-Methoxy-2-nitrophenol . The difluoroethoxy analog introduces fluorine atoms, enhancing metabolic stability and logP (1.28 vs. ~1.0 for non-fluorinated analogs).
- Reactivity: The benzyl alcohol group in this compound enables esterification or oxidation reactions, whereas phenolic analogs (e.g., 5-Methoxy-2-nitrophenol) undergo acid-base reactions or electrophilic substitution .
Physicochemical Properties
Notes:
Key Findings :
- Fluorinated analogs may pose unique environmental risks due to fluorine’s persistence .
Preparation Methods
Starting Materials and Key Reactions
A common approach involves the use of 2-nitro-5-hydroxybenzaldehyde or related compounds as the starting material. The hydroxy group at the 5-position is converted to an ethoxy group via alkylation with ethyl halides under basic conditions. The aldehyde function at the benzylic position is then selectively reduced to the corresponding benzyl alcohol.
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of 5-hydroxy group | Ethyl bromide or ethyl iodide, base (K2CO3 or NaH) in polar aprotic solvent (DMF, acetone) | Formation of 5-ethoxy-2-nitrobenzaldehyde |
| 2 | Reduction of aldehyde to alcohol | Sodium borohydride (NaBH4) in methanol or ethanol at 0-25°C | Conversion to this compound |
Reaction Conditions and Optimization
- Alkylation: The reaction is typically carried out under reflux for several hours to ensure complete conversion. The choice of base and solvent is critical to avoid side reactions such as over-alkylation or nitro group reduction.
- Reduction: Sodium borohydride is preferred for selective reduction of the aldehyde without affecting the nitro group. Reaction temperature must be controlled to prevent decomposition.
Purification
After reduction, the product is purified by standard techniques such as:
- Extraction with organic solvents (e.g., ethyl acetate).
- Washing with water and brine to remove inorganic salts.
- Drying over anhydrous sodium sulfate.
- Final purification by recrystallization or column chromatography.
Alternative Preparation Routes
Direct Reduction of Nitrobenzyl Derivatives
Some patents describe the preparation of nitro-substituted benzyl alcohols via direct reduction of nitrobenzyl halides or nitrobenzyl fluorones with sodium borohydride in methanol under controlled temperature and pressure, followed by distillation to isolate the nitro alcohol product. For example, a method involving the reaction of 2-bis-(o-nitrophenylfluorone) ethane with benzoquinone followed by sodium borohydride reduction in methanol yields ortho-nitrophenyl methanol derivatives with good industrial applicability.
Research Findings and Industrial Relevance
- The sodium borohydride reduction method in methanol is widely recognized for its selectivity and efficiency in converting aromatic aldehydes to benzyl alcohols without reducing the nitro group.
- Reaction temperature control (typically 0-25°C for reduction) is crucial to minimize side reactions.
- The alkylation step to introduce the ethoxy group benefits from using polar aprotic solvents and mild bases to maintain the integrity of the nitro substituent.
- Industrial processes emphasize recycling solvents (methanol) and minimizing by-products for economic and environmental reasons.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Alkylation + NaBH4 Reduction | 5-Hydroxy-2-nitrobenzaldehyde | Ethyl bromide, K2CO3, DMF; NaBH4 in MeOH | 70-85 | >98 | Common lab-scale method, selective reduction |
| Direct Reduction of Fluorone | 2-bis-(o-nitrophenylfluorone) ethane | Benzoquinone reaction, NaBH4 reduction in MeOH | 75-90 | High | Industrially valuable, solvent recycling |
| Hydroxyethylation + Catalysis | 2-Amino-5-nitrophenol derivatives | Alkali, hydroxyethylating agent; ethyl chloroformate, catalyst | 60-80 | High | More complex, used for related nitrophenyl ethanol amines |
Q & A
Q. What are the recommended synthetic routes for (5-Ethoxy-2-nitrophenyl)methanol, and how can reaction yields be optimized?
The synthesis of this compound can be approached via nitration and etherification of precursor phenolic compounds. For example, analogs like 5-Methoxy-2-nitrophenol (CAS 704-14-3) are synthesized using controlled nitration of methoxy-substituted phenols, followed by reduction or functionalization . Optimization of yields involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability during reactions.
- Catalysts : Lewis acids like FeCl₃ or H₂SO₄ improve nitration efficiency.
- Temperature control : Maintaining sub-100°C conditions minimizes byproducts from nitro-group decomposition.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., nitro-reduction byproducts).
- NMR spectroscopy : ¹H/¹³C NMR confirms the ethoxy (-OCH₂CH₃) and nitro (-NO₂) substitutions. The methanol (-CH₂OH) proton typically appears as a singlet at δ ~4.6 ppm, while aromatic protons exhibit splitting patterns consistent with para-substitution .
- FT-IR : Peaks at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~3400 cm⁻¹ (-OH stretch) validate functional groups .
Q. What safety protocols are essential for handling this compound in the lab?
Nitroaromatic compounds require strict safety measures:
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (per GHS/CLP guidelines) .
- PPE : Nitrile gloves, lab coats, and eye protection.
- Storage : Store at 0–6°C in amber glass to prevent photodegradation . Toxicity data for this compound may be limited; assume acute toxicity until confirmed .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) simulations can model the electron-withdrawing effects of the nitro group, which activates the aromatic ring for electrophilic attacks. Key parameters include:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., ortho/para to nitro group).
- Transition state analysis : Predict regioselectivity in reactions like ether cleavage or methanol oxidation .
Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) is recommended to reconcile computational predictions with empirical data .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The nitro group may stabilize enolic forms, altering proton chemical shifts.
- Solvent effects : Use deuterated DMSO or CDCl₃ to assess solvent-dependent conformational changes.
Cross-validate with X-ray crystallography (if crystalline) or high-resolution MS to confirm molecular formulas .
Q. How does the ethoxy group influence the compound’s biological activity in antimicrobial assays?
The ethoxy substituent enhances lipophilicity, potentially improving cell membrane penetration. Testing protocols include:
- MIC assays : Compare activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- ROS detection : Nitro groups may induce oxidative stress in microbial cells .
Control experiments with structural analogs (e.g., methoxy or methyl substitutes) isolate the ethoxy group’s contribution .
Q. What are the challenges in scaling up this compound synthesis for pilot-scale studies?
Critical considerations include:
- Exothermic reactions : Use jacketed reactors with precise temperature control during nitration.
- Waste management : Neutralize acidic byproducts (e.g., HNO₃) before disposal.
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost efficiency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
